5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride
Description
5H,6H,8H-Imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride is a heterocyclic sulfonyl chloride characterized by a fused imidazo-oxazine ring system. This compound serves as a critical intermediate in medicinal chemistry and materials science due to its reactive sulfonyl chloride group (-SO₂Cl), which facilitates nucleophilic substitution reactions. Its structure combines the electron-rich imidazole moiety with the oxygen-containing oxazine ring, offering unique electronic and steric properties for targeted synthesis .
Properties
CAS No. |
1602468-77-8 |
|---|---|
Molecular Formula |
C6H7ClN2O3S |
Molecular Weight |
222.65 g/mol |
IUPAC Name |
6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride |
InChI |
InChI=1S/C6H7ClN2O3S/c7-13(10,11)6-3-8-5-4-12-2-1-9(5)6/h3H,1-2,4H2 |
InChI Key |
BYGYFHSRHRHTBK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=NC=C(N21)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride typically involves the reaction of an imidazo[2,1-c][1,4]oxazine derivative with a sulfonyl chloride reagent. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the sulfonyl chloride group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different oxidation states or reduced forms.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed in the presence of water or aqueous base to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines and alcohols, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a) 2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde (CAS 2060000-28-2)
- Molecular Formula : C₇H₇BrN₂O₂
- Key Differences : Replaces the sulfonyl chloride group with a bromo (-Br) and aldehyde (-CHO) substituent.
- Applications : The aldehyde group enables condensation reactions, making it useful in Schiff base synthesis, whereas the bromo substituent allows for cross-coupling reactions. Less reactive toward nucleophiles compared to sulfonyl chlorides .
b) 5H,6H,8H-Imidazo[2,1-c][1,4]oxazine-3-carboxylic Acid Hydrochloride (CAS 1989671-91-1)
- Molecular Formula : C₇H₉ClN₂O₃
- Key Differences : Features a carboxylic acid (-COOH) group instead of sulfonyl chloride.
- Applications : Used as a building block for amide bond formation in peptide-mimetic drug candidates. The carboxylic acid group offers pH-dependent solubility, unlike the moisture-sensitive sulfonyl chloride .
Ring System Modifications
a) 5-Methyl-5H,6H,7H,8H-Imidazo[1,2-a]pyridine-2-sulfonyl Chloride
- Key Differences : Replaces the oxazine ring with a pyridine ring, altering electronic properties. The methyl group enhances lipophilicity.
- Applications : Demonstrates superior thermal stability in material science applications (e.g., polymer crosslinking) compared to oxazine derivatives. Its pyridine core improves π-π stacking in crystal engineering .
b) 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl Chloride (CAS 1365941-51-0)
Sulfonyl Chloride Derivatives with Alternative Cores
3-Oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl Chloride
Data Tables
Table 1: Functional Group Comparison
| Compound Name | CAS Number | Functional Group | Molecular Formula | Key Applications |
|---|---|---|---|---|
| Target Compound | - | -SO₂Cl | C₇H₇ClN₂O₃S | Drug intermediates, polymers |
| 2-Bromo-5H…oxazine-3-carbaldehyde | 2060000-28-2 | -Br, -CHO | C₇H₇BrN₂O₂ | Cross-coupling reactions |
| 5H…oxazine-3-carboxylic Acid Hydrochloride | 1989671-91-1 | -COOH | C₇H₉ClN₂O₃ | Peptide-mimetics |
Table 2: Ring System Comparison
| Compound Name | Core Structure | Bioactivity/Stability | Industry Use |
|---|---|---|---|
| Target Compound | Imidazo-oxazine | Moderate lipophilicity | Pharmaceuticals |
| 5-Methyl…pyridine-2-sulfonyl Chloride | Imidazo-pyridine | High thermal stability | Material science |
| 5H…pyrazolo-oxazine-3-sulfonyl Chloride | Pyrazolo-oxazine | Herbicidal activity | Agrochemicals |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
